![molecular formula C4H6ClNO B2833749 2-(Chloromethyl)-4,5-dihydro-1,3-oxazole CAS No. 13627-32-2](/img/structure/B2833749.png)
2-(Chloromethyl)-4,5-dihydro-1,3-oxazole
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Overview
Description
Compounds like “2-(Chloromethyl)-4,5-dihydro-1,3-oxazole” belong to a class of organic compounds known as oxazoles. Oxazoles are heterocyclic compounds containing an oxazole ring, which is a five-membered aromatic ring with two carbon atoms, one oxygen atom, and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of oxazoles typically consists of a five-membered ring containing two carbon atoms, one oxygen atom, and two nitrogen atoms . The specific structure of “2-(Chloromethyl)-4,5-dihydro-1,3-oxazole” would depend on the positions of these atoms in the ring and the location of the chloromethyl group.Chemical Reactions Analysis
Oxazoles can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo electrophilic and nucleophilic substitutions, and participate in cycloaddition reactions . The specific reactions of “2-(Chloromethyl)-4,5-dihydro-1,3-oxazole” would depend on its exact structure.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity . These properties are determined by the compound’s molecular structure. Without specific information on “2-(Chloromethyl)-4,5-dihydro-1,3-oxazole”, it’s difficult to provide an analysis of its physical and chemical properties.Scientific Research Applications
- Oxazolomycin serves as a valuable intermediate in the synthesis of anticancer agents. Researchers have utilized it to create compounds with potential antitumor activity .
- The compound has been explored for its anti-inflammatory properties. By modifying its structure, scientists aim to develop novel anti-inflammatory drugs .
- Oxazolomycin derivatives have been investigated as potential hedgehog antagonists, which could have implications in treating developmental disorders and cancers .
- These studies provide insights into its electronic structure, vibrational modes, and other spectroscopic properties .
- Applications of HCPs include water treatment, gas storage, supercapacitors, sensing, catalysis, drug delivery, and chromatographic separations .
Anticancer Agents
Anti-Inflammatory Agents
Hedgehog Antagonists
Molecular Spectroscopy Studies
Porous Materials and Hyper Cross-Linked Polymers (HCPs)
Carbon Dioxide (C \({O}_{2}\)) Capture
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the structure of the compound and its physicochemical properties. Without specific information on “2-(Chloromethyl)-4,5-dihydro-1,3-oxazole”, it’s difficult to predict its mechanism of action .
Safety and Hazards
Future Directions
The future directions for research on a compound depend on its potential applications and the current state of knowledge about it. For example, if “2-(Chloromethyl)-4,5-dihydro-1,3-oxazole” showed promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy in clinical trials .
properties
IUPAC Name |
2-(chloromethyl)-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClNO/c5-3-4-6-1-2-7-4/h1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIFAUJSYXNYAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4,5-dihydro-1,3-oxazole | |
CAS RN |
13627-32-2 |
Source
|
Record name | 2-(chloromethyl)-4,5-dihydro-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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